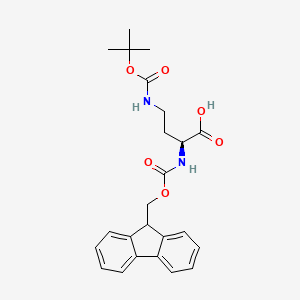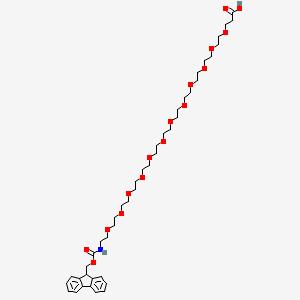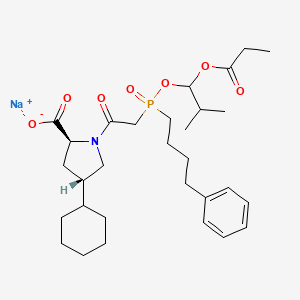
Monopril
Overview
Description
Monopril, also known as Fosinopril, is an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure (hypertension) and some types of chronic heart failure . The this compound brand name has been discontinued in the U.S., but generic versions may be available .
Synthesis Analysis
Fosinopril is a cascading pro-drug . It is the only phosphonate-containing ACE inhibitor marketed . It was specifically developed for use in patients with renal impairment through manipulation of the metabolism and excretion .
Molecular Structure Analysis
Fosinopril’s empirical formula is C30H46NO7P . Its molecular weight is 563.672 . It contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme .
Chemical Reactions Analysis
Fosinopril sodium is hydrolyzed by esterases to the pharmacologically active form, fosinoprilat . This is a specific competitive inhibitor of angiotensin-converting enzyme (ACE) .
Physical And Chemical Properties Analysis
Fosinopril sodium is a white to off-white crystalline powder . It is soluble in water (100 mg/mL), methanol, and ethanol and slightly soluble in hexane .
Scientific Research Applications
Diabetic Nephropathy Management
A study by Hua (2003) explored the combined use of Monopril and pravastatin in patients with diabetic nephropathy. The research indicated that this compound, along with strict blood sugar control, effectively reduced urinary protein and serum endothelin levels in early and clinical diabetic nephropathy patients. The combination of these drugs showed significant improvements in antihypertensive effects and reduction of urinary protein and serum endothelin levels compared to this compound alone (Wei Hua, 2003).
Renal Interstitial Fibrosis
Qi-we (2010) investigated the effect of this compound in combination with Diovan on renal interstitial fibrosis in rats with unilateral ureteral obstruction. The study found that this compound, in conjunction with Diovan, may ameliorate the progression of renal tubulointerstitial fibrosis, likely through the downregulation of renal bFGF expression (Fang Qi-we, 2010).
Treatment in Myocardial Infarction
A clinical study by Agaev Mm (2008) evaluated the efficiency of using this compound, propanolol, and heparin in the stationaryrehabilitation of patients with myocardial infarction. The treatment with these drugs showed a decrease in blood pressure and myocardial damage parameters, leading to a favorable progression of the condition. The study highlights the potential benefits of this compound in the early and late hospital period following myocardial infarction, contributing positively to the healing process and reducing post-infarction complications (Agaev Mm, 2008).
Hypertension Management
A study by Hong-wei (2012) focused on the effect of eye acupuncture on hypertension patients treated with this compound. The research found that eye acupuncture combined with this compound significantly lowered blood pressure and improved overall treatment efficacy compared to this compound alone. This suggests the usefulness of this compound in managing hypertension, especially when combined with complementary therapies (S. Hong-wei, 2012).
Mechanism of Action
Target of Action
Monopril, also known as Fosinopril, is a medication that primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the conversion of ATI to ATII, this compound disrupts this pathway, leading to a decrease in blood pressure . This is because ATII is a potent vasoconstrictor and a stimulator of aldosterone secretion .
Pharmacokinetics
Following oral administration, this compound is absorbed slowly with an average bioavailability of about 36% . It is metabolized in the liver and gastrointestinal tract mucosa to fosinoprilat, its active metabolite . The elimination half-life of fosinoprilat is approximately 12 hours , and it is excreted through the kidneys .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . This is achieved through the inhibition of ACE and the subsequent decrease in ATII levels . This leads to decreased vasoconstriction and decreased aldosterone secretion, both of which contribute to a decrease in blood pressure . This compound may be used to treat mild to moderate hypertension, as an adjunct in the treatment of congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Certain drugs, such as NSAIDs, may diminish the antihypertensive effect of ACE inhibitors like this compound . Additionally, patient characteristics such as age, renal function, and the presence of comorbid conditions can also influence the drug’s action .
Safety and Hazards
Monopril can cause injury or death to the unborn baby if used during the second or third trimester of pregnancy . It can also rarely cause serious kidney problems or make them worse . Rarely, it may cause serious (possibly fatal) liver problems . A very serious allergic reaction to this drug is rare .
Future Directions
Biochemical Analysis
Biochemical Properties
Monopril is a prodrug that is rapidly hydrolyzed to fosinoprilat, its principle active metabolite . Fosinoprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those in the cardiovascular system. By inhibiting ACE, it reduces the levels of ATII, leading to vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure . It also slows the progression of renal disease in hypertensive diabetics by reducing proteinuria .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE. This prevents the conversion of ATI to ATII, reducing the vasoconstrictive effects of ATII and decreasing the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects on the heart and kidneys .
Temporal Effects in Laboratory Settings
The effects of this compound are not immediate and require weeks for full effect . The medication is typically started at a low dose and titrated every 1-2 weeks . Abrupt discontinuation of this compound is not associated with a rapid increase in blood pressure .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models are not mentioned in the sources, the dosage of this compound in humans is carefully adjusted to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in the RAAS pathway. By inhibiting ACE, it affects the conversion of ATI to ATII, a key step in this pathway . This leads to a decrease in blood pressure and has beneficial effects on the heart and kidneys .
Subcellular Localization
The subcellular localization of this compound is not specified in the sources. As an ACE inhibitor, it is known to exert its effects at the cellular level by inhibiting the action of ACE, an enzyme that is found on the surface of cells, particularly in the lungs and blood vessels .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Monopril involves the condensation of an amino acid derivative with a diester compound.", "Starting Materials": [ "L-phenylalanine", "Ethyl glyoxylate", "Hydroxylamine", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Ethyl glyoxylate is reacted with hydroxylamine in the presence of sodium hydroxide to form the corresponding oxime.", "The oxime is then hydrolyzed with hydrochloric acid to give the corresponding diester.", "L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group to form Boc-L-phenylalanine.", "Boc-L-phenylalanine is then coupled with the diester using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.", "The intermediate is then deprotected with trifluoroacetic acid (TFA) to give Monopril." ] } | |
CAS No. |
88889-14-9 |
Molecular Formula |
C30H45NNaO7P |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39+;/m1./s1 |
InChI Key |
TVTJZMHAIQQZTL-LVCDZQEYSA-M |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] |
SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




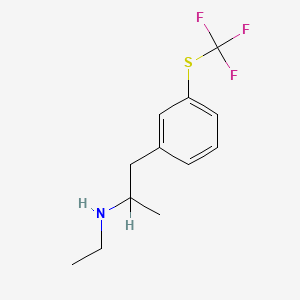
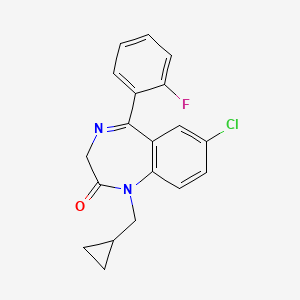
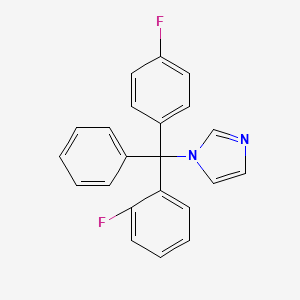
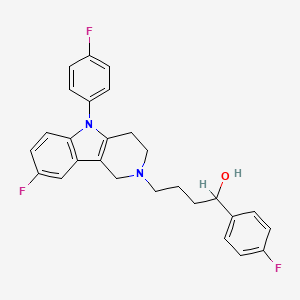


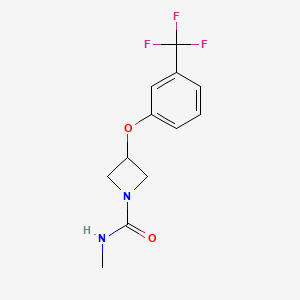
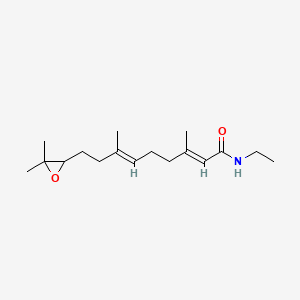

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)
